2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for WAY-313201 are not extensively documented in publicly available sources. it is typically synthesized through a series of organic reactions involving the appropriate starting materials and reagents. Industrial production methods would likely involve optimization of these synthetic routes to achieve high yield and purity .
Chemical Reactions Analysis
WAY-313201 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of WAY-313201 might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or sulfide derivative .
Scientific Research Applications
WAY-313201 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is used in biochemical assays to investigate enzyme activities, protein interactions, and cellular processes.
Medicine: It is explored for its potential therapeutic effects, including its role as an inhibitor in various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-313201 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby modulating various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
WAY-313201 can be compared with other similar compounds, such as:
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: A selective oxytocin receptor agonist.
WAY-181187: A selective dopamine receptor antagonist.
WAY-313201 is unique in its specific molecular structure and the particular biochemical pathways it targets. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S/c19-14-7-3-2-6-13(14)17-20-21-18(24-17)25-11-16(23)22-10-9-12-5-1-4-8-15(12)22/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBQZCZKATXAJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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